Cyanogen

Catalog No.
S594424
CAS No.
460-19-5
M.F
C2N2
(CN)2
M. Wt
52.03 g/mol
Availability
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Cyanogen

CAS Number

460-19-5

Product Name

Cyanogen

IUPAC Name

oxalonitrile

Molecular Formula

C2N2
(CN)2

Molecular Weight

52.03 g/mol

InChI

InChI=1S/C2N2/c3-1-2-4

InChI Key

JMANVNJQNLATNU-UHFFFAOYSA-N

SMILES

C(#N)C#N

Solubility

1 % (NIOSH, 2016)
Soluble in ethanol, ethyl ether
Solubility at 20 °C: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times
450 CC IN 100 ML WATER @ 20 °C
2300 cc in 100 ml ethyl alcohol @ 20 °C
500 cc in 100 ml ethyl ether @ 20 °C
100 g of water dissolves 1 g of cyanogen at 18 °C
In water, 1.51X10+5 mg/L at 25 °C (est)
Solubility in water, ml/100ml at 20 °C: 450
1%

Synonyms

carbon nitride, cyanogen, ethanedinitrile

Canonical SMILES

C(#N)C#N

Description

The exact mass of the compound Cyanogen is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 % (niosh, 2016)soluble in ethanol, ethyl ethersolubility at 20 °c: water dissolves 4.5 times its own volume of cyanogen; diethyl ether, 5.0 times; and ethanol, 23.0 times450 cc in 100 ml water @ 20 °c2300 cc in 100 ml ethyl alcohol @ 20 °c500 cc in 100 ml ethyl ether @ 20 °c100 g of water dissolves 1 g of cyanogen at 18 °cin water, 1.51x10+5 mg/l at 25 °c (est)solubility in water, ml/100ml at 20 °c: 4501%. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Cyanogen is a chemical compound with the formula  CN 2\text{ CN }_2, consisting of two cyano groups linked by a carbon-carbon bond. It appears as a colorless gas with a pungent odor, reminiscent of almonds, and is highly toxic. Cyanogen is classified as a pseudohalogen and is notable for its ability to form various derivatives, including cyanogen halides such as cyanogen chloride and cyanogen bromide. The molecular structure of cyanogen is linear, represented as NCCN\text{N}\equiv \text{C}-\text{C}\equiv \text{N} .

Cyanogen can be produced through several methods, including the oxidation of hydrogen cyanide using chlorine or nitrogen dioxide as catalysts. It is also generated via the thermal decomposition of mercuric cyanide or through the reaction of nitrogen with acetylene under electrical discharge . Due to its high toxicity, cyanogen poses significant health risks upon exposure, affecting the respiratory system and potentially leading to fatal outcomes .

, often acting as a precursor for other compounds. Key reactions include:

  • Hydrolysis: Cyanogen can be hydrolyzed in water to form oxamide:
     CN 2+2H2OH2NC O C O NH2\text{ CN }_2+2\text{H}_2\text{O}\rightarrow \text{H}_2\text{NC O C O NH}_2
  • Formation of Cyanogen Halides: Cyanogen reacts with halogens to produce cyanogen halides:
    • With chlorine:
      Cl2+ CN 22ClCN\text{Cl}_2+\text{ CN }_2\rightarrow 2\text{ClCN}
    • With bromine:
      Br2+ CN 22NCBr\text{Br}_2+\text{ CN }_2\rightarrow 2\text{NCBr}
  • Combustion: When burned in oxygen, cyanogen produces a blue flame with a temperature exceeding 4800C4800^\circ C, indicating its high energy content .

Cyanogen is highly toxic and acts primarily by inhibiting cellular respiration. It interferes with the cytochrome c oxidase complex in the mitochondrial electron transport chain, leading to cellular hypoxia. Symptoms of exposure include headache, dizziness, confusion, nausea, and potentially death from respiratory failure . Due to its lethality, cyanogen has been considered for use in chemical warfare, classified under Schedule 3 of the Chemical Weapons Convention .

Cyanogen can be synthesized through several methods:

  • Oxidation of Hydrogen Cyanide: This industrial method involves using chlorine gas over an activated silicon dioxide catalyst or nitrogen dioxide over copper salts.
  • Thermal Decomposition: Heating mercuric cyanide leads to the formation of cyanogen:
    2Hg CN 2(CN)2+Hg2(CN)22\text{Hg CN }_2\rightarrow (\text{CN})_2+\text{Hg}_2(\text{CN})_2
  • Copper Salt Reaction: Mixing copper(II) salts with cyanides results in an unstable copper(II) cyanide that decomposes into copper(I) cyanide and cyanogen:
    2CuSO4+4KCN(CN)2+2CuCN+2K2SO4[3][5].2\text{CuSO}_4+4\text{KCN}\rightarrow (\text{CN})_2+2\text{CuCN}+2\text{K}_2\text{SO}_4[3][5].

Cyanogen(CN)2(CN)_2GasHighly toxicOrganic synthesis, fumigationCyanogen ChlorideCNClCNClGasHighly toxicChemical warfareCyanogen BromideNCBrNCBrSolidHighly toxicFumigant, biochemical reagentCyanogen IodideNCINCISolidToxicPreservative in taxidermyDicyanoacetyleneC4N2C_4N_2GasHighly toxicRocket propellant

Cyanogen's uniqueness lies in its dual functionality as both a toxic agent and a versatile reagent in synthetic chemistry. Its ability to form various derivatives distinguishes it from other simple cyanides and halides .

Research on the interactions of cyanogen with other substances has revealed its reactivity with oxygen and halogens. For instance:

  • Cyanogen radicals react with oxygen to produce nitrogen oxides and carbon monoxide:
    CN+O2NCO+O[8].CN+O_2→NCO+O[8].
  • Its interactions with water lead to hydrolysis products that can further participate in

Cyanogen, with the chemical formula (CN)2, exhibits a linear molecular configuration characterized by the structural arrangement N≡C-C≡N [1]. This linear geometry results from the sp hybridization of each atom in the molecule, which creates bond angles of 180 degrees between the atoms [5]. The linear structure is a direct consequence of the electronic configuration and bonding pattern within the molecule, where each atom forms bonds that extend in opposite directions along a single axis [3].
The linearity of cyanogen is further confirmed by spectroscopic studies and quantum mechanical calculations that demonstrate the molecule's symmetrical arrangement [9]. In this linear configuration, the two cyano groups are positioned at opposite ends of the carbon-carbon bond, creating a symmetrical molecule with no net dipole moment [1]. This structural feature is significant as it influences the molecule's physical properties and chemical reactivity [3].

Bond Characteristics and Lengths

The bonding in cyanogen involves both sigma and pi bonds that contribute to its overall stability and reactivity [7]. The bond characteristics in cyanogen are particularly interesting due to the presence of both carbon-carbon and carbon-nitrogen bonds with distinctive properties [4].

Carbon-Carbon Bond (1.37 Å)

The carbon-carbon bond in cyanogen measures approximately 1.37 Å in length, which is significantly shorter than the typical carbon-carbon single bond length of 1.54 Å found in alkanes [4]. This shortened bond length indicates partial double bond character resulting from electron delocalization across the molecule [6]. The carbon-carbon bond in cyanogen falls between the typical lengths for a single bond (1.54 Å) and a double bond (1.34 Å), suggesting a bond order of approximately 1.5 [4].

Table 1: Carbon-Carbon Bond Comparison in Cyanogen and Other Carbon Compounds [6] [4]

Bond TypeBond Length (Å)Bond Order
C-C in Cyanogen1.37~1.5
C-C Single Bond (typical)1.541.0
C=C Double Bond (typical)1.342.0
Longest reported C-C bond1.806<1.0

The shortened carbon-carbon bond in cyanogen is a result of resonance effects that distribute electron density throughout the molecule, strengthening the central carbon-carbon connection [12]. This bond characteristic contributes significantly to the overall stability and reactivity of the cyanogen molecule [4].

Carbon-Nitrogen Triple Bond (1.16 Å)

The carbon-nitrogen triple bonds in cyanogen measure approximately 1.16 Å in length, which is consistent with the typical length of carbon-nitrogen triple bonds found in other compounds containing the cyano group [7] [20]. These strong triple bonds consist of one sigma bond and two pi bonds between each carbon and nitrogen atom [7]. The bond length data indicates that the carbon-nitrogen bonds in cyanogen maintain their triple bond character despite being part of a larger molecular system [20].

Table 2: Carbon-Nitrogen Bond Characteristics in Cyanogen and Related Compounds [7] [20]

CompoundC≡N Bond Length (Å)Bond Type
Cyanogen (N≡C-C≡N)1.16Triple bond
Cyano radical (CN)1.174Triple bond
Cyanogen iodide (ICN)1.162Triple bond
Typical C≡N triple bond1.16Triple bond

The carbon-nitrogen triple bonds in cyanogen contribute significantly to the molecule's stability and reactivity [7]. The strong, short bonds are resistant to rotation and maintain the linear configuration of the molecule [5]. The triple bond character is preserved in cyanogen despite the resonance effects that influence the central carbon-carbon bond [3].

Resonance Structures and Stability

Cyanogen exhibits several resonance structures that contribute to its overall electronic configuration and stability [3]. The primary resonance structure features a single bond between the two carbon atoms and triple bonds between each carbon and its adjacent nitrogen atom (N≡C-C≡N) [1]. However, additional resonance structures can be drawn that distribute the electron density differently throughout the molecule [3].

Table 3: Major Resonance Structures of Cyanogen [3] [9]

Resonance StructureDescriptionRelative Contribution
N≡C-C≡NMain structure with C-C single bond and C≡N triple bondsMajor
:N=C=C≡NContributing structure with C=C double bondMinor
N≡C=C=N:Contributing structure with C=C double bondMinor

The resonance stabilization in cyanogen is evidenced by the shortened carbon-carbon bond length, which indicates partial double bond character resulting from electron delocalization [4]. This resonance effect enhances the overall stability of the molecule and influences its chemical reactivity [9]. The resonant states in cyanogen have been studied experimentally through electron energy loss spectroscopy, which has revealed four resonances centered around 0.36 eV, 4.1 eV, 5.3 eV, and 7.3 eV [9].

The stability of cyanogen is further enhanced by the strong carbon-nitrogen triple bonds, which contribute significantly to the molecule's overall bond energy [12]. The carbon-carbon bond dissociation energy in cyanogen has been determined to be approximately 132.8±2 kcal mol⁻¹, which is consistent with a strengthened carbon-carbon bond due to resonance effects [12].

Quantum Mechanical Models of Bonding

Quantum mechanical models provide detailed insights into the bonding characteristics of cyanogen [15]. These models explain the electronic structure, bond formation, and molecular properties through various theoretical approaches [14].

The molecular orbital theory describes cyanogen as having delocalized π-electrons across the molecule, with the highest occupied molecular orbital (HOMO) being a π orbital and the lowest unoccupied molecular orbital (LUMO) being a π* orbital [14]. This electronic configuration explains the observed bond lengths and the molecule's reactivity patterns [15]. Each atom in cyanogen is considered to be sp hybridized, leaving two p orbitals on each atom to interact and form the π systems [3].

Table 4: Quantum Mechanical Models Applied to Cyanogen Bonding [3] [14] [15]

Quantum Mechanical ModelDescription of Bonding in CyanogenKey Features
Molecular Orbital TheoryLinear molecule with delocalized π-electrons across the moleculeExplains the shorter C-C bond length through π-electron delocalization
Valence Bond TheoryResonance between multiple Lewis structures with varying bond ordersAccounts for resonance structures and their relative contributions
Hybrid Orbital ModelEach atom is sp-hybridized, leaving two p orbitals per atom to form π-bondsExplains the linear geometry and bond angles of 180°

Computational studies using methods such as regularized analytical continuation and complex adsorbing potential have been employed to explore the resonant states in cyanogen [10]. These theoretical approaches have shown good agreement with experimental data for low-lying resonances, although computational methods become less stable for higher-lying states [10]. Quantum chemical calculations have also been used to determine the carbon-carbon bond dissociation energy in cyanogen, with quadratic configuration interaction theory [QCISD(T)] predicting a value of 132.8±2 kcal mol⁻¹, which aligns well with experimental measurements [12].

Comparison with Other Pseudohalogens

Cyanogen is classified as a pseudohalogen due to its chemical behavior that resembles that of halogens in many respects [1]. Pseudohalogens are polyatomic analogues of halogens that can substitute for halogens in several classes of chemical compounds [13]. The comparison between cyanogen and other pseudohalogens reveals interesting similarities and differences in their structural and chemical properties [13].

Table 5: Structural Comparison of Cyanogen with Other Pseudohalogens [13] [16] [17]

PseudohalogenMolecular FormulaStructureBond Characteristics
Cyanogen(CN)₂LinearC-C: 1.37 Å, C≡N: 1.16 Å
Thiocyanogen(SCN)₂Non-linearS-S: ~2.0 Å, C≡N: ~1.16 Å
Cyanogen ChlorideClCNLinearCl-C: ~1.63 Å, C≡N: ~1.16 Å
Cyanogen BromideBrCNLinearBr-C: ~1.79 Å, C≡N: ~1.16 Å

Like halogens, cyanogen can form cyanogen halides (such as cyanogen chloride, bromide, and iodide) that are analogous to interhalogen compounds [17]. These cyanogen halides maintain the linear structure characteristic of cyanogen, with the halogen atom replacing one of the cyano groups [17]. The carbon-nitrogen triple bond length remains relatively constant across these compounds, indicating the stability of this structural feature [20].

Physical Description

Cyanogen appears as a colorless gas with an odor of almonds. Freezes at -28°C and boils at -20.7°C. Shipped as a liquid confined under its vapor pressure. The gas is heavier than air and a flame can travel back to the source of leak very easily. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket. Used to make other chemicals, as a fumigant, and as a rocket propellant.
COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a pungent, almond-like odor.
Colorless gas with a pungent, almond-like odor. [Note: Shipped as a liquefied compressed gas. Forms cyanide in the body.]

Color/Form

Colorless gas; burns with purple tinged flame

XLogP3

0.1

Boiling Point

-6.1 °F at 760 mm Hg (USCG, 1999)
-21.1 °C
-21.2 °C
-6°F

Flash Point

Flammable gas
NA (Gas)

Vapor Density

1.8 (AIR= 1)
Relative vapor density (air = 1): 1.8
1.82

Density

0.954 at -5.8 °F (USCG, 1999)
0.9537 g/cu m at -21 °C
Relative density (water = 1): 0.95 (-21 °C)
0.95 (Liquid at -6°F)
1.82(relative gas density)

LogP

0.07 (LogP)
log Kow = 0.07
0.07

Odor

Almond-like odor, which is acrid and pungent in lethal concentrations
Pungent, penetrating odo

Melting Point

-18.2 °F (USCG, 1999)
-27.9 °C
-27.83 °C
-18°F

UNII

534Q0F66RK

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

5.1 atm at 70 °F (NIOSH, 2016)
4.30e+03 mmHg
4.30X10+3 mm Hg at 25 °C /extrapolated/
5.1 atm at 70°F
(70°F): 5.1 atm

Pictograms

Environmental Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Environmental Hazard

Other CAS

460-19-5

Associated Chemicals

Cyanide; 57-12-5

Wikipedia

Cyanogen

Biological Half Life

Half-life for the conversion of cyanide to thiocyanate from a non-lethal dose in man is between 20 min and 1 hr. /Cyanide/

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

... Oxidation of hydrogen in the presence of a catalyst.
The continuous production of (CN)2 from HCN and O2 or H2O2 is utilized industrially on a small scale.
Preparation by adding an aqueous solution of sodium or potassium cyanide to an aqueous solution of copper(II) sulfate or chloride.
(1) potassium cyanide solutions is slowly dropped into copper sulfate solution; (2) mercury Cyanide is heated
For more Methods of Manufacturing (Complete) data for CYANOGEN (6 total), please visit the HSDB record page.

General Manufacturing Information

Ethanedinitrile: ACTIVE
Shipped as a liquefied compressed gas. Forms cyanide in the body.

Analytic Laboratory Methods

TITRIMETRIC METHOD FOR DETERMINING HYDROCYANIC ACID IS PRESENTED. MEASURE 25 ML SAMPLE INTO SMALL FLASK AND ADD 5 ML FRESHLY PRECIPITATED MAGNESIUM HYDROXIDE, CHLORIDE-FREE. TITRATE WITH 0.1 N SILVER NITRATE, USING POTASSIUM DICHROMATE AS INDICATOR. 1 ML 0.1 N SILVER NITRATE= 0.0027 G HCN.
Seven methods for the analysis of simple cyanides have been investigated including: 1) An ion-exchange procedure; 2) A continuous flow distillation; 3) An EDTA electrode method; 4) The AISI aeration method; 5) An EDTA aeration method; 6) The modified Roberts-Jackson method; and 7) The EPA method for cyanides amenable to chlorination. Of all the seven procedures studied, the modified Roberts-Jackson method is the best. It gives complete recovery for all but one of the simple cyanides without decomposing the complex cyanides. ... It has the unique ability to perform accurately in the presence of both sulfide and thiocyanate. A lower limit of 2 ppb + or - 1 ppb is possible with a precision of + or - 10% above 10 ppb. ... The ligand-exchange procedure appears to be the most advantageous method of analysis of total cyanides. /Total Cyanide/
EPA Method 9010 Total and Amenable Cyanide (Colorimetric, Manual) Method 9010 is used to determine the concentration of inorganic cyanide in an aqueous waste or leachate. The method detects inorganic cyanides that are present as either simple soluble salts or complex radicals. It is used to determine values for both total cyanide and cyanide amenable to chlorination; it is not intended to determine if a waste is hazardous by the characteristic of reactivity. The cyanide, as hydrocyanic acid, is released by refluxing the sample with strong acid and distillation of the HCN into an absorber-scrubber containing sodium hydroxide solution. The cyanide ion in the absorbing solution is then manually determined colorimetrically by converting the cyanide to cyanogen chloride by reaction with chloramine-T at a pH less than 8 without hydrolyzing the cyanate. ... Color is formed on addition of the pyridine-barbituric acid reagent. In a single laboratory, using mixed domestic and industrial waste samples at concentrations of 0.06, 0.13, 0.28, and 0.62 mg CN/l, the standard deviations were + or - 0.005, + or - 0.007, + or - 0.031, and + or - 0.094, respectively. In a single laboratory, using mixed industrial and domestic waste samples at concentrations of 0.28 and 0.62 mg CN/l, recoveries were 85% and 102%, respectively. /Total and Amenable Cyanide/
Cyanogen may be determined in the presence of hydrogen cyanide by first scrubbing out the cyanide with silver nitrate solution and then estimating the cyanogen by the ferrocyanide or thiocyanate methods.
For more Analytic Laboratory Methods (Complete) data for CYANOGEN (24 total), please visit the HSDB record page.

Clinical Laboratory Methods

A FLUOROMETRIC MICRODIFFUSION METHOD IS DESCRIBED FOR DETERMINING CYANIDE IN BIOLOGICAL FLUIDS. THIS DETECTION IS BASED ON THE PRODUCTION OF FLUORESCENCE BY THE TREATMENT OF CN WITH P-BENZOQUINONE. /TOTAL CYANIDE/
Method: spectrophotometry; Preparation Method: separation in a microdiffusion cell; treatment of absorber solution with chloramine T-phosphate and pyridine-pyrazolone reagent; Analyte: cyanide; Matrix: blood; Detection Limit: 0.1 ppm. /Total cyanide/
Method: spectrofluorometry; Preparation Method: separation in a microdiffusion cell; treatment of absorber solution with p-benzoquinone; Analyte: cyanide; Matrix: blood; Detection Limit: 0.025 ppm. /Total cyanide/
Method: high performance liquid chromatography with fluorescence detection; Preparation Method: separation of cells by centrifugation; extraction; derivitization; Analyte: cyanide; Matrix: blood cells; Detection Limit: 2 nanogram/mL. /Cyanide/
For more Clinical Laboratory Methods (Complete) data for CYANOGEN (11 total), please visit the HSDB record page.

Storage Conditions

Store in a cool, dry, well-ventilated location. Isolate from acids. Outside or detached storage is preferred.
Cyanogen should be stored in cool, well-ventilated locations, not near to flammable goods or open flames. Dry and pure (CN)2 can be stored in steel cylinders under pressure and at normal temperatures

Interactions

An approach to antidote therapy for cyanide poisoning by using Stroma-Free Methemoglobin Solution was investigated. Rats injected with an LD100 intravenous dose of cyanide were treated with Stroma-Free Methemoglobin Solution equal to 1.5% of their total body hemoglobin. There was a highly significant increase in the survival rate of the treated group compared to saline controls. The potential advantages of Stroma-Free Methemoglobin Solution over current antidotes include an immediate onset of action, rapid elimination of cyanide from the body and a mode of action that doesn't compromise any of the patients' oxygen carrying capacity. Stroma-Free Methemoglobin Solution shows promise as a significant adjunct in the treatment of cyanide poisoning. /Cyanide/

Dates

Modify: 2024-02-18
Ritson et al. Prebiotic synthesis of simple sugars by photoredox systems chemistry. Nature Chemistry, doi: 10.1038/nchem.1467, published online 30 September 2012 http://www.nature.com/nchem
Bowler et al. Prebiotically plausible oligoribonucleotide ligation facilitated by chemoselective acetylation. Nature Chemistry, doi: 10.1038/nchem.1626, published online 14 April 2013 http://www.nature.com/nchem

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